molecular formula C21H15NO7S B578139 3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 1313738-89-4

3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B578139
CAS No.: 1313738-89-4
M. Wt: 425.411
InChI Key: MUHNZLPBAUWQNQ-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydroxy and methoxy functional groups, as well as a sulfonamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactionsThe hydroxy groups are then introduced via selective hydroxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxy and methoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroxy-N-phenylbenzothioamide
  • Diphenethylamines
  • Quinoline derivatives

Uniqueness

Compared to similar compounds, 3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide moiety, in particular, provides a versatile platform for enzyme inhibition and other biochemical interactions .

Properties

IUPAC Name

3,4-dihydroxy-N-(4-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO7S/c1-29-12-8-6-11(7-9-12)22-30(27,28)16-10-15-17(21(26)20(16)25)19(24)14-5-3-2-4-13(14)18(15)23/h2-10,22,25-26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHNZLPBAUWQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C3C(=C2)C(=O)C4=CC=CC=C4C3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735061
Record name 3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-89-4
Record name 2-Anthracenesulfonamide, 9,10-dihydro-3,4-dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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